molecular formula C8H17N3O B2360931 N-Hydroxy-1-Piperidinpropanimidamid CAS No. 98487-57-1

N-Hydroxy-1-Piperidinpropanimidamid

Katalognummer: B2360931
CAS-Nummer: 98487-57-1
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: IFVRGSVHHSCKIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and an imidamide group, which contributes to its reactivity and functionality.

Wissenschaftliche Forschungsanwendungen

(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide typically involves the reaction of piperidine with a suitable precursor, such as an aldehyde or ketone, followed by the introduction of the imidamide group. Common synthetic routes include:

    Reductive Amination: This method involves the reaction of piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, to form the corresponding amine. The amine is then reacted with hydroxylamine to introduce the hydroxy group.

Industrial Production Methods

Industrial production of (1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1Z)-N’-hydroxy-3-pyrrolidin-1-ylpropanimidamide: Similar structure but with a pyrrolidine ring instead of piperidine.

    (1Z)-N’-hydroxy-3-morpholin-1-ylpropanimidamide: Contains a morpholine ring, offering different chemical properties.

Uniqueness

(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide is unique due to its specific combination of the piperidine ring and imidamide group, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

98487-57-1

Molekularformel

C8H17N3O

Molekulargewicht

171.24 g/mol

IUPAC-Name

N'-hydroxy-3-piperidin-1-ylpropanimidamide

InChI

InChI=1S/C8H17N3O/c9-8(10-12)4-7-11-5-2-1-3-6-11/h12H,1-7H2,(H2,9,10)

InChI-Schlüssel

IFVRGSVHHSCKIS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(=NO)N

Isomerische SMILES

C1CCN(CC1)CC/C(=N\O)/N

Kanonische SMILES

C1CCN(CC1)CCC(=NO)N

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.